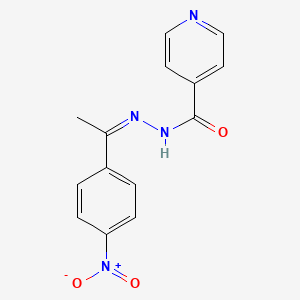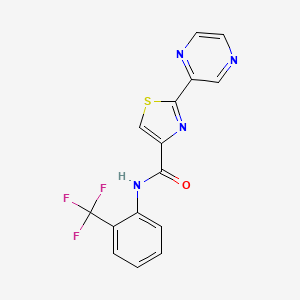![molecular formula C20H21Cl2N5O2 B2483530 3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904372-82-3](/img/structure/B2483530.png)
3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader class of chemicals that are studied for their potential biological and pharmaceutical applications. The scientific interest in this compound and its derivatives primarily stems from their structural and functional properties, which suggest a potential for diverse biochemical interactions and activities.
Synthesis Analysis
The synthesis of related derivatives involves complex chemical reactions aiming to introduce specific functional groups that confer the desired biological activity. For example, Zagórska et al. (2016) and Šimo et al. (1998) describe the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, highlighting methods to achieve variations in the molecular structure for enhanced biological evaluation (Zagórska et al., 2016; Šimo et al., 1998).
Molecular Structure Analysis
The molecular structure of these compounds, including the specific one mentioned, plays a critical role in their biological activity. Baraldi et al. (2005) and Baraldi et al. (2008) focus on the structural aspects and their implications for binding affinity and selectivity towards adenosine receptors, which are crucial for understanding the compound's potential pharmaceutical applications (Baraldi et al., 2005; Baraldi et al., 2008).
Chemical Reactions and Properties
Chemical reactions and properties of these compounds are closely studied to understand their reactivity and potential for further chemical modifications. Coburn and Taylor (1982) and Shimizu et al. (1986) provide insights into the chemical behavior and reactions of closely related mesoionic and imidazolidine derivatives, respectively (Coburn & Taylor, 1982; Shimizu et al., 1986).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the compound's application in real-world scenarios. Aydın et al. (2013) describe the crystal structure of a derivative, which is crucial for understanding the compound's physical properties and behavior under different conditions (Aydın et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological molecules, is critical for the development of pharmaceutical applications. The studies by Zagórska et al. (2016) and Gobouri (2020) contribute to this understanding by exploring the reactivity and potential biological applications of purine derivatives (Zagórska et al., 2016; Gobouri, 2020).
科学的研究の応用
Synthesis and Chemical Properties
The compound 3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, as part of the imidazo[1,2-a]-s-triazine and imidazo[2,1-f]purine classes, has been explored for its unique chemical properties and synthesis pathways. For example, the synthesis of related imidazo[1,2-a]-s-triazine nucleosides, involving the condensation and ring annulation steps, provides insights into the chemical framework and potential modifications of such compounds (Kim et al., 1978). Similarly, the synthesis of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione highlights the structural adaptability and potential for creating derivatives with varied biological activities (Zagórska et al., 2016).
Biological Activities and Applications
The compound and its derivatives have been evaluated for various biological activities, indicating their potential in therapeutic applications. For instance, studies on 1-benzylxanthines, which share a similar purine core with the mentioned compound, have shown inhibitory activities against cyclic AMP phosphodiesterase 4 isoenzyme, suggesting a role in modulating intracellular signaling pathways (Suzuki et al., 2006). Additionally, the exploration of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotoninergic and dopaminergic receptors points to their potential use in addressing neurological disorders (Zagórska et al., 2015).
Molecular Modeling and SAR Studies
Structure-activity relationship (SAR) studies, along with molecular modeling, have been instrumental in understanding the interaction of such compounds with biological targets. For example, SAR studies of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as A(3) adenosine receptor antagonists provide valuable insights into the molecular features essential for receptor affinity and selectivity, guiding the design of more effective compounds (Baraldi et al., 2008).
作用機序
Target of Action
The primary target of this compound is currently unknown. It is known that dichlorobenzyl alcohol, a component of the compound, acts as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
Based on the known actions of dichlorobenzyl alcohol, it can be inferred that the compound may interact with bacterial and viral pathogens, disrupting their normal function and preventing them from causing infection .
Result of Action
The compound has been shown to have a rapid onset of action, providing relief from throat pain within 5 minutes of administration and lasting for up to 2 hours . It also appears to have a significant effect on reducing difficulty swallowing and functional impairment .
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N5O2/c1-10(2)26-11(3)12(4)27-16-17(23-19(26)27)24(5)20(29)25(18(16)28)9-13-6-7-14(21)15(22)8-13/h6-8,10H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDQYPBSSDHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC(=C(C=C4)Cl)Cl)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)


![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2483454.png)



![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2483461.png)
![3-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2483462.png)
![N-(3,4-difluorophenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2483463.png)

![3,5-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2483468.png)

![3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2483470.png)